Esculentin-2S -

Esculentin-2S

Catalog Number: EVT-245831
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of Esculentin-2S is the skin secretions of frogs, specifically the Rana species. These amphibians produce various antimicrobial peptides as a defense mechanism against pathogens in their environment. The specific structure and sequence of Esculentin-2S contribute to its biological activity and efficacy against bacteria.

Classification

Esculentin-2S belongs to the class of antimicrobial peptides, which are characterized by their ability to disrupt microbial membranes. It is classified under the group of esculentins, which are known for their cationic nature and amphipathic properties, allowing them to interact with lipid membranes effectively.

Synthesis Analysis

Methods

The synthesis of Esculentin-2S can be achieved through several methods, including:

  1. Solid-Phase Peptide Synthesis: This method involves the stepwise assembly of amino acids on a solid support, allowing for precise control over the sequence and purity of the peptide.
  2. Chemical Synthesis: Various synthetic routes have been explored to produce Esculentin-2S. For instance, one approach involves using specific reagents like p-benzoquinone and sulfuric acid to create intermediates that lead to the final compound.

Technical Details

The synthesis often requires careful optimization of reaction conditions, such as temperature and time, to maximize yield and purity. For example, using microwave irradiation has been shown to enhance reaction efficiency and yield for related compounds in the esculentin family .

Molecular Structure Analysis

Structure

Esculentin-2S exhibits a characteristic structure typical of antimicrobial peptides, which includes:

  • Alpha-helical conformation: This structure is crucial for its interaction with microbial membranes.
  • Cationic charge: The positive charge at physiological pH enhances its ability to bind negatively charged bacterial membranes.

Data

The molecular formula of Esculentin-2S is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.5 g/mol. The peptide consists of 18 amino acids that contribute to its amphipathic nature.

Chemical Reactions Analysis

Reactions

Esculentin-2S participates in several key reactions that enhance its antimicrobial activity:

  1. Membrane Disruption: The peptide interacts with bacterial membranes, leading to pore formation and subsequent cell lysis.
  2. Hydrophobic Interactions: The amphipathic nature allows it to insert into lipid bilayers, disrupting membrane integrity.

Technical Details

Studies have shown that Esculentin-2S exhibits varying efficacy against different bacterial strains, with a notable preference for Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis due to their membrane composition .

Mechanism of Action

Process

The mechanism by which Esculentin-2S exerts its antimicrobial effects involves several steps:

  1. Binding: The peptide binds to the negatively charged components of bacterial membranes.
  2. Insertion: Following binding, Esculentin-2S inserts itself into the membrane bilayer.
  3. Pore Formation: This insertion leads to pore formation, causing leakage of essential cellular components and ultimately cell death.

Data

Quantitative studies have demonstrated that Esculentin-2S has minimum lethal concentrations effective against various bacterial strains, indicating its potential as an antimicrobial agent .

Physical and Chemical Properties Analysis

Physical Properties

Esculentin-2S is typically soluble in aqueous solutions at physiological pH levels. Its solubility is influenced by factors such as ionic strength and temperature.

Chemical Properties

Key chemical properties include:

  • Stability: The peptide is relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • Antimicrobial Activity: Exhibits potent activity against a range of pathogens, making it a candidate for therapeutic applications.

Relevant data indicate that Esculentin-2S maintains its structural integrity and function across various environmental conditions .

Applications

Scientific Uses

Esculentin-2S has potential applications in several fields:

  1. Pharmaceutical Development: Its antimicrobial properties make it a candidate for developing new antibiotics or antimicrobial agents.
  2. Biotechnology: The peptide can be utilized in formulations aimed at preventing bacterial infections in clinical settings.
  3. Agricultural Applications: Due to its efficacy against plant pathogens, there is potential for use in agricultural biopesticides.
Discovery and Biosynthesis of Esculentin-2S

Transcriptomic Profiling of Amphibian Skin Secretions

The identification of Esculentin-2S originated through comprehensive transcriptomic analyses of amphibian skin secretions. Advanced RNA sequencing technologies applied to the skin secretions of Glandirana emeljanovi (formerly classified within Ranidae) revealed a complex arsenal of host-defense peptides, with Esculentin-2 EM (E2EM) being a predominant transcript [10]. This approach leveraged Illumina sequencing platforms on norepinephrine-stimulated skin secretions, generating between 19.7 and 33.1 million high-quality reads per sample after rigorous quality filtering [9]. De novo assembly of these transcripts yielded thousands of unigenes, with mapping rates confirming assembly integrity (72.99–84.01%). Functional annotation demonstrated significant enrichment for pathways related to innate immunity, defense responses ("response to stimulus" GO term), and secretory mechanisms ("intracellular trafficking, secretion, and vesicular transport" KOG term) [9] [10]. Crucially, transcriptomic data revealed that antimicrobial peptides (AMPs), including those of the esculentin family, constituted a major component of the expressed skin secretion profile, highlighting their importance in amphibian cutaneous defense. The high transcript abundance of Esculentin-2S precursors specifically pointed towards its significant role in the innate immune response of its source species.

Table 1: Transcriptomic Profile Features Relevant to Esculentin-2S Discovery

MetricValue/DescriptionSignificance
Sequencing PlatformIllumina HiSeqHigh-throughput, accurate sequencing
Average Clean Reads per Sample19.7 - 33.1 millionDeep coverage for reliable assembly
Average Unigene Length~800 bp (species-dependent)Facilitates complete ORF identification
Mapping Rate72.99% - 84.01%Validates assembly accuracy
Key Enriched GO TermsResponse to Stimulus; Oxidoreductase ActivityIndicates immune/inflammatory function
Key Enriched KOG CategoriesDefense Mechanisms (V); Secretion (U)Supports antimicrobial peptide biosynthesis
AMP Identification Rate~3-5% of total annotated transcriptsUnderlines importance in skin defense

cDNA Cloning and Peptide Sequence Identification

Confirmation of the primary structure of Esculentin-2S was achieved through cDNA cloning techniques. Screening of skin-derived cDNA libraries from ranid frogs, particularly Glandirana emeljanovi and closely related species like Hylarana latouchii, identified full-length precursor nucleic acid sequences encoding Esculentin-2S [7] [10]. The canonical precursor architecture followed the pattern common to ranid AMPs: a highly conserved N-terminal signal peptide sequence, an intervening acidic spacer domain (post-translationally cleaved and potentially involved in neutralizing the cationic mature peptide within the gland), and the mature Esculentin-2S peptide sequence located at the C-terminus [7]. The mature Esculentin-2S peptide, often referred to as E2EM in G. emeljanovi, was deduced to be a linear 37-amino acid peptide with the primary structure GILDTLKQFAKGVGKDLVKGAAQGVLSTVSCKLAKTC [10]. Its processing involves enzymatic cleavage at typical dibasic proteolytic processing sites (often KR or KK motifs) flanking the mature peptide sequence within the precursor. Subsequent proteomic validation, primarily using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), confirmed the actual presence and precise molecular mass of the mature peptide within the skin secretions, differentiating it from other co-expressed isoforms like Esculentin-2-AL and Esculentin-2CHa [3] [7]. This established the definitive primary structure of Esculentin-2S.

Table 2: Esculentin-2S Precursor Organization and Mature Sequence Features

Precursor DomainCharacteristic FeaturesFunctional Role
Signal Peptide~20-22 hydrophobic residues; conserved across RanidaeTargets nascent peptide to secretory pathway
Acidic Spacer RegionAnionic amino acids (Asp, Glu); often contains cleavage sites (e.g., KR, KK)Neutralizes cationic mature peptide in secretory gland; proteolytically removed
Mature Esculentin-2S37 amino acids; Linear; Amphipathic potentialExecutes antimicrobial and immunomodulatory functions
Sequence Motifs
- N-terminal RegionGILDTL (Hydrophobic)Membrane interaction initial anchor
- Central RegionKGVAK/QGVAK motifsHelix formation; membrane insertion
- C-terminal DomainCys31 - Cys37 disulfide bridge (CKLAKTC)Stabilizes structure; crucial for activity

Evolutionary Conservation of Esculentin-2 Isoforms Across Ranidae Species

Phylogenetic analyses reveal that Esculentin-2 peptides, including the Esculentin-2S isoform, exhibit a characteristic pattern of diversification constrained within the Ranidae family. While primary amino acid sequences show significant variability among orthologs and paralogs across different genera (e.g., Pelophylax, Lithobates, Hylarana, Glandirana, Odorrana), key structural and functional motifs remain conserved, indicative of strong evolutionary pressure [8] [10]. Notably, the hydrophobic N-terminal hexapeptide motif (e.g., GFSSIF in Esculentin-2CHa, GILDTL in E2EM/Esculentin-2S) is a critical feature retained across most functional isoforms, playing an indispensable role in initial membrane interaction and subsequent antimicrobial activity [5] [10]. The central region often retains a propensity for amphipathic α-helix formation (residues ~9-23 in E2EM), crucial for membrane disruption [10]. Furthermore, the C-terminal cyclic heptapeptide domain, stabilized by a disulfide bridge between conserved cysteine residues (e.g., Cys^31^ and Cys^37^ in Esculentin-2S), is a hallmark of the esculentin-2 family, although its specific sequence shows considerable variation (e.g., CKISKQC in Esculentin-2CHa, CKLAKTC in E2EM/Esculentin-2S) [5] [10]. This variation within conserved domains suggests adaptive evolution driven by selective pressures from diverse pathogens encountered by different frog species in varied ecological niches. Studies comparing sequences from geographically and phylogenetically distinct Ranids (e.g., North American Lithobates species, European Pelophylax, Asian Hylarana/Glandirana/Odorrana) confirm that while the core esculentin-2 scaffold is ancient, the specific isoforms like Esculentin-2S represent more recent lineage-specific specializations [2] [8].

Table 3: Evolutionary Features of Esculentin-2 Peptides in Ranidae

Conserved FeatureLocationVariationFunctional Significance
N-terminal Hydrophobic ResiduesPositions 1-6Sequence varies (e.g., GFSSIF, GIFALI, GILDTL)Initial membrane anchoring; deletion abolishes activity
Helical Core PotentialPositions ~9-23Moderate variation in charge/hydrophobicity balanceMembrane insertion/permeabilization; tilted structure
Glycine ResidueOften position 10/14Highly conservedHelix flexibility
Dibasic Residues (Lys/Arg)ScatteredModerate conservationCationicity for bacterial membrane interaction
C-terminal CysteinesPositions 31 & 37Absolute conservation (Cys31, Cys37)Disulfide bond formation; ring stability
C-terminal Heptapeptide RingPositions 31-37High sequence variation (e.g., CKISKQC, CKLAKTC)Fine-tuning target specificity; stability

Properties

Product Name

Esculentin-2S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.